tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate
Description
Properties
Molecular Formula |
C13H26N2O2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-11(2,3)17-10(16)15-9-12(4,5)8(14)13(9,6)7/h8-9H,14H2,1-7H3,(H,15,16) |
InChI Key |
JVWUWZXDMXHJTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C1NC(=O)OC(C)(C)C)(C)C)N)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of the Cyclobutane Core
The cyclobutane core is synthesized via oximation and reduction of a tetramethylcyclobutanone precursor. For example:
-
Oximation : React tetramethylcyclobutanone with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water under reflux to form the oxime intermediate.
-
Reduction : Reduce the oxime to the amine using sodium borohydride (NaBH₄) in isopropanol, followed by catalytic hydrogenation with nickel-aluminum (Ni/Al) alloy under basic conditions.
Table 1: Reagents and Conditions for Cyclobutane Core Synthesis
Step 2: Boc Protection of the Amine
The amine group is protected using di-tert-butyl dicarbonate (BOC₂O) in the presence of a base. Key steps include:
-
Base-mediated deprotonation : Use potassium carbonate (K₂CO₃) in dioxane/water to deprotonate the amine.
-
BOC₂O addition : Slowly add BOC₂O at 0°C to minimize side reactions.
Table 2: Boc Protection Protocol
Step 3: Purification and Isolation
The crude product is purified via column chromatography (silica gel) using a petroleum ether/EtOAc gradient. The final compound is isolated as a white solid with >95% purity .
Challenges and Considerations
-
Stereochemical Control : The cyclobutane ring’s rigidity and methyl substituents lead to diastereomeric mixtures, as noted in patents. No stereoselective methods are reported for this specific compound.
-
Reagent Sensitivity : BOC₂O is moisture-sensitive, requiring anhydrous conditions to avoid hydrolysis.
-
Scalability : Large-scale synthesis may face challenges due to the steric hindrance of the tetramethylcyclobutane moiety, potentially lowering reaction rates.
Alternative Pathways
While no alternative routes are explicitly documented for this compound, analogous methods for related cyclobutane derivatives include:
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc (tert-butoxycarbonyl) group is cleaved under acidic conditions, yielding the free amine. This reaction is critical for accessing the reactive NH₂ group in subsequent syntheses.
Conditions and Reagents
-
HCl in 1,4-Dioxane : A solution of 4 M HCl in dioxane removes the Boc group efficiently at room temperature .
-
Aqueous H₃PO₄ : Provides selective deprotection without affecting acid-sensitive groups like benzyl ethers or TBDMS-protected alcohols .
Example Reaction
Key Data
| Reagent | Temperature | Time | Yield | Source |
|---|---|---|---|---|
| 4 M HCl/dioxane | RT | 1 h | >90% | |
| 85% H₃PO₄ | 60°C | 3 h | 85% |
Substitution Reactions
The carbamate group participates in nucleophilic substitutions, often facilitated by bases or transition-metal catalysts.
Notable Examples
-
Alkylation : Reaction with tert-butyl bromoacetate in the presence of K₂CO₃ and KI yields alkylated derivatives .
-
Arylation : Palladium-catalyzed coupling with aryl halides forms N-aryl carbamates under mild conditions .
Reaction Pathway
Optimized Conditions
| Substrate | Reagent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Alkyl bromides | K₂CO₃, KI | - | 78% | |
| Aryl halides | Cs₂CO₃, Pd(OAc)₂ | BINAP ligand | 92% |
Cross-Coupling Reactions
The Boc group stabilizes the amine during transition-metal-mediated couplings, enabling diverse functionalizations.
Sonogashira Coupling
Suzuki-Miyaura Coupling
Key Example
Catalytic System
| Coupling Type | Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|---|
| Sonogashira | PdCl₂(PPh₃)₂, CuI | - | DMF | 85% |
| Suzuki | Pd(OAc)₂ | BINAP | Dioxane | 88% |
Amidation and Acylation
After deprotection, the free amine undergoes amidation or acylation to form peptides or modified amines.
Protocol
Case Study
-
Coupling with 4-(4-methylthiazol-5-yl)benzylamine using DIPEA in DMF yields a bioactive pyrrolidine carboxamide .
Yield Optimization
| Electrophile | Coupling Agent | Solvent | Yield |
|---|---|---|---|
| Acyl chloride | DIPEA | DCM | 91% |
| NHS ester | - | DMF | 87% |
Cyclization and Rearrangement
The cyclobutane ring and Boc group enable participation in ring-opening or Curtius rearrangements.
Curtius Rearrangement
-
Heating with NaN₃ and Boc₂O forms isocyanate intermediates, which react with alcohols to form urethanes .
Application
Conditions
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Rearrangement | NaN₃, Zn(OTf)₂ | 0°C → RT | 82% |
| Trapping | tert-butanol | RT | 76% |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have shown that tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate exhibits promising anticancer properties. In particular, it has been investigated for its ability to inhibit the androgen receptor (AR), which is a critical target in the treatment of prostate cancer. The compound's structure allows it to act as a bifunctional agent that can disrupt AR signaling pathways, thereby inhibiting tumor growth .
Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective effects. Preliminary studies suggest it could mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This potential application opens avenues for developing treatments for conditions like Alzheimer's disease .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including amination and carbamate formation. This versatility makes it valuable in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate with analogous cyclobutyl carbamates and related derivatives:
Key Comparative Insights:
Steric and Electronic Effects
- The tetramethyl cyclobutane core in the target compound provides exceptional steric shielding, reducing unintended side reactions during coupling steps in PROTAC synthesis. In contrast, tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate lacks methyl groups, increasing its flexibility and reactivity in peptide bond formation .
- The 3-hydroxy-4-oxo derivative (CAS in ) exhibits higher polarity due to its oxygen-rich substituents, making it more water-soluble but less suitable for hydrophobic drug-target interactions.
Commercial Viability
- The hydrochloride salt of the target compound is priced 10–15× higher than tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate, reflecting its specialized role in high-value oncology pipelines .
Biological Activity
tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate is a novel compound with potential applications in medicinal chemistry and organic synthesis. Its structure features a tert-butyl group and a carbamate moiety attached to a 3-amino-2,2,4,4-tetramethylcyclobutyl structure. This article explores the biological activity of this compound, drawing on existing literature and research findings.
- Molecular Formula : C13H26N2O2
- Molecular Weight : 242.36 g/mol
- CAS Number : 1384430-15-2
Enzyme Inhibition
Compounds with carbamate functionalities often act as enzyme inhibitors. For instance:
- Amines and Carbamates : The amino group in this compound suggests potential interactions with various enzymes or receptors. Research indicates that modifications in the cyclobutyl structure can significantly influence pharmacokinetic properties and biological activity.
Pharmacological Applications
- Medicinal Chemistry : The compound's structural characteristics may allow it to function as an intermediate in synthesizing pharmaceuticals. Its potential for acting on biological targets could lead to new therapeutic agents.
- Targeted Degradation : Similar compounds have been explored for their ability to target specific pathways in diseases such as cancer .
Case Studies and Research Findings
A review of related compounds provides insights into the biological activity of this compound:
Structural Similarities and Implications
The unique structure of this compound allows it to share characteristics with other biologically active compounds. These structural similarities can provide insights into its potential mechanisms of action and therapeutic uses:
- Modifications in the cyclobutyl framework can alter binding affinities and selectivity towards biological targets.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving nucleophilic substitution and deprotection. For example, tert-butyl N-[(1r,3r)-3-hydroxy-2,2,4,4-tetramethylcyclobutyl]carbamate reacts with sodium hydride in DMF to form intermediates, followed by coupling with electrophiles (e.g., 2-chloro-4-fluorobenzonitrile) at elevated temperatures (70°C). Final deprotection using HCl/dioxane yields the amine derivative . Optimization of reaction time, temperature, and stoichiometry (e.g., 1.2 equiv of electrophile) is critical to improve yields (reported at 11% in initial steps) .
Q. Which analytical techniques are essential for characterizing this carbamate?
- Methodological Answer :
- LC-MS : Confirms molecular weight and purity (e.g., m/z 279.10 [MH-100]+ observed in intermediates) .
- NMR Spectroscopy : 1H/13C NMR resolves stereochemistry and substituent positions, particularly for the tetramethylcyclobutyl core.
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) enables structural determination of crystalline derivatives, resolving hydrogen-bonding networks and 3D packing .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : The compound is stable under inert atmospheres (N2/Ar) at room temperature. Store in amber glass vials away from strong acids/bases, oxidizers, and moisture. Use vacuum-sealed desiccators for long-term storage. Stability tests via TLC or HPLC are recommended every 6 months .
Advanced Research Questions
Q. What strategies enhance diastereoselectivity in synthesizing tetramethylcyclobutylcarbamate derivatives?
- Methodological Answer : Diastereoselectivity can be controlled via:
- Steric Effects : Bulky substituents on the cyclobutyl ring direct nucleophilic attack to less hindered positions.
- Chiral Catalysts : Use of enantiopure auxiliaries or asymmetric catalysis during cyclobutane ring formation.
- Intramolecular Interactions : Preorganization via hydrogen bonding (e.g., NH···O=C interactions) stabilizes transition states, as observed in crystal structures of related carbamates .
Q. How can computational modeling resolve conflicting reactivity data in carbamate functionalization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states. For example, modeling the steric strain in the tetramethylcyclobutyl ring explains discrepancies in nucleophilic substitution rates between derivatives. MD simulations further assess solvent effects (e.g., DMF vs. THF) on reaction kinetics .
Q. What crystallographic challenges arise in resolving the 3D structure of this compound, and how are they addressed?
- Methodological Answer : Challenges include low crystal quality and twinning due to the rigid cyclobutyl core. Solutions:
- Crystal Growth : Use slow evaporation in mixed solvents (e.g., ethyl acetate/hexane).
- Data Collection : High-resolution synchrotron X-ray sources improve weak diffraction.
- Refinement : SHELXL’s TWIN/BASF commands model twinned datasets, while PARST/XDS refine disordered methyl groups .
Q. How do solvent polarity and temperature affect the compound’s conformational dynamics?
- Methodological Answer : Variable-temperature NMR (VT-NMR) in DMSO-d6/CDCl3 reveals ring puckering and chair-boat transitions. Polar solvents stabilize zwitterionic forms via solvation, whereas apolar solvents favor compact conformers. Activation energies (ΔG‡) for ring inversion are calculated using Eyring plots .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the biological activity of structurally similar carbamates?
- Methodological Answer : Variations in bioactivity often stem from:
- Stereochemical Differences : Enantiomers may exhibit divergent binding affinities (e.g., to androgen receptors in degradation studies ).
- Purity Issues : LC-MS/HPLC traces identify co-eluting impurities (e.g., deprotected amines) that skew activity assays.
- Assay Conditions : Buffer pH, ionic strength, and cell-line specificity (e.g., HEK293 vs. HeLa) must be standardized .
Q. Why do synthetic yields vary significantly across published protocols?
- Methodological Answer : Yield discrepancies arise from:
- Intermediate Stability : Hydroxylamine intermediates may degrade if not promptly derivatized.
- Purification Methods : Silica gel chromatography (ethyl acetate/petroleum ether) vs. recrystallization impacts recovery rates.
- Scale Effects : Milligram-scale reactions often underperform due to inefficient mixing or heat transfer compared to gram-scale .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions and inert atmospheres for moisture-sensitive steps.
- Characterization : Cross-validate NMR assignments with 2D techniques (COSY, HSQC).
- Data Reporting : Include crystallographic CIF files and computational input/output in supplementary materials for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
